molecular formula C27H29N3O7 B12097903 N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine

N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine

Cat. No.: B12097903
M. Wt: 507.5 g/mol
InChI Key: YHMYYHDDPKPKRR-UHFFFAOYSA-N
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Description

N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is an organic compound that combines L-prolyl and 4-hydroxy-L-prolyl residues. It is commonly used in organic synthesis and biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its white to off-white solid appearance and is often utilized as an intermediate in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine typically involves the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) groups. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected L-proline is then coupled with 4-hydroxy-L-proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Substitution reactions often use bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.

    Pathways Involved: It participates in biochemical pathways related to peptide synthesis and protein folding.

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-L-prolyl-L-proline
  • N-Fmoc-4-hydroxy-L-proline
  • N-Fmoc-L-prolyl-glycine

Uniqueness

N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is unique due to its specific combination of L-prolyl and 4-hydroxy-L-prolyl residues, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C27H29N3O7

Molecular Weight

507.5 g/mol

IUPAC Name

2-[[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)

InChI Key

YHMYYHDDPKPKRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O

Origin of Product

United States

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